molecular formula C10H11Cl2N3O3 B7786629 1-[(2,6-dichlorophenyl)methoxy]-3-[(methoxyamino)methylidene]urea

1-[(2,6-dichlorophenyl)methoxy]-3-[(methoxyamino)methylidene]urea

Cat. No.: B7786629
M. Wt: 292.12 g/mol
InChI Key: KXRDHVNPUYEBHT-UHFFFAOYSA-N
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Description

Carbonyldiimidazole . It is an organic compound with the molecular formula C_7H_6N_4O . This compound is a white crystalline solid and is often used in organic synthesis, particularly for the coupling of amino acids in peptide synthesis.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methoxy]-3-[(methoxyamino)methylidene]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N3O3/c1-17-14-6-13-10(16)15-18-5-7-8(11)3-2-4-9(7)12/h2-4,6H,5H2,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRDHVNPUYEBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC=NC(=O)NOCC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CONC=NC(=O)NOCC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbonyldiimidazole: can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces Carbonyldiimidazole and imidazolium chloride as a byproduct. The reaction is as follows:

4C3H4N2+C(O)Cl2(C3H3N2)2CO+2[C3H3N2H2]Cl4C_3H_4N_2 + C(O)Cl_2 \rightarrow (C_3H_3N_2)_2CO + 2[C_3H_3N_2H_2]Cl 4C3​H4​N2​+C(O)Cl2​→(C3​H3​N2​)2​CO+2[C3​H3​N2​H2​]Cl

The imidazole serves both as the nucleophile and the base in this reaction. The crystalline product is obtained in approximately 90% yield after removing the side product and solvent .

Chemical Reactions Analysis

Carbonyldiimidazole: undergoes various types of chemical reactions, including:

    It hydrolyzes readily to give back imidazole and carbon dioxide:

    Hydrolysis: (C3H3N2)2CO+H2O2C3H4N2+CO2(C_3H_3N_2)_2CO + H_2O \rightarrow 2C_3H_4N_2 + CO_2 (C3​H3​N2​)2​CO+H2​O→2C3​H4​N2​+CO2​

    Amide Formation: It is used to convert amines into amides, carbamates, and ureas.

    Ester Formation: It can also convert alcohols into esters.

Common reagents and conditions used in these reactions include the use of Carbonyldiimidazole itself as a reagent, often in the presence of amines or alcohols. The major products formed from these reactions are amides, esters, and carbon dioxide .

Scientific Research Applications

Carbonyldiimidazole: has several scientific research applications:

    Peptide Synthesis: It is widely used for the coupling of amino acids in peptide synthesis.

    Organic Synthesis: It serves as a reagent for the synthesis of various organic compounds, including amides and esters.

    Biological Research: It is used in the preparation of biologically active molecules and pharmaceuticals.

    Industrial Applications: It is employed in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which Carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. The molecular targets include carboxylic acids, and the pathways involved include the formation of amides and esters through nucleophilic substitution reactions .

Comparison with Similar Compounds

Carbonyldiimidazole: is similar to other carbodiimides, such as N,N’-dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide , which are also used in peptide synthesis and organic synthesis. Carbonyldiimidazole is unique in that it is more easily handled and avoids the use of thionyl chloride, which can cause side reactions. Similar compounds include:

  • N,N’-dicyclohexylcarbodiimide
  • N,N’-diisopropylcarbodiimide
  • Phosgene
  • Imidazole .

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